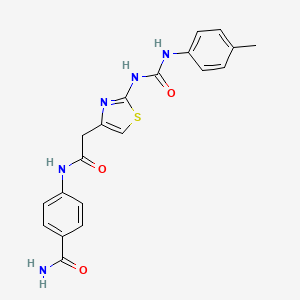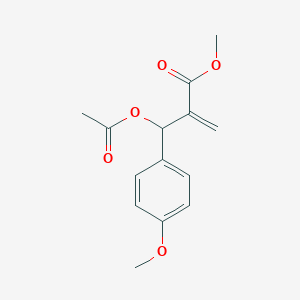
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H23N3O5S and its molecular weight is 525.58. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- c-Met Kinase Inhibition : Compound 6f has been evaluated for its antiproliferative activity against cancer cell lines, including MCF-7, HT-29, and A549. It shows moderate-to-good antiproliferative effects against MCF-7 and A549 cells. Additionally, it inhibits c-Met kinase activity with an IC50 < 10 µM, making it a promising candidate .
- EMT is a critical process in cancer progression. Compound 6f’s inhibition of c-Met, a receptor tyrosine kinase involved in EMT, suggests its relevance in modulating this transition .
- c-Met overexpression and mutations are observed in various cancers. Compound 6f, when co-administered with other kinase inhibitors (e.g., EGFR inhibitors), may enhance efficacy and reverse resistance .
- Compound 6f binds to Met1160 in the hinge region of c-Met. Molecular dynamics simulations confirm this binding mode, providing insights for drug design .
- Related compounds, such as 2,4-dichlorophenoxyacetamide-chalcones, have been synthesized and evaluated for their kinase inhibitory properties. These derivatives offer potential avenues for drug development .
Anticancer Properties
Epithelial–Mesenchymal Transition (EMT)
Resistance Reversal and Combination Therapy
Molecular Docking Studies
Chemical Derivatives
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the addition of the phenyl and sulfanyl groups. The final step involves the addition of the carboxamide group.", "Starting Materials": [ "2,5-dimethoxyaniline", "4-phenoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "acetic anhydride", "ammonium hydroxide", "acetic acid", "sodium bicarbonate", "N,N-dimethylformamide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethoxy-N-(4-phenoxyphenyl)benzamide by reacting 2,5-dimethoxyaniline with 4-phenoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid.", "Step 2: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)thio-1H-quinazoline-2-carboxamide by reacting 2,5-dimethoxy-N-(4-phenoxyphenyl)benzamide with thiourea and ethyl acetoacetate in the presence of sodium ethoxide.", "Step 3: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanyl-1H-quinazoline-7-carboxamide by reacting 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)thio-1H-quinazoline-2-carboxamide with sulfuric acid and sodium bicarbonate in N,N-dimethylformamide.", "Step 4: Synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide by reacting 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanyl-1H-quinazoline-7-carboxamide with N,N'-dicyclohexylcarbodiimide and 4-aminobenzoic acid in the presence of triethylamine." ] } | |
Numéro CAS |
403720-23-0 |
Formule moléculaire |
C29H23N3O5S |
Poids moléculaire |
525.58 |
Nom IUPAC |
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H23N3O5S/c1-35-22-13-15-26(36-2)25(17-22)32-28(34)23-14-8-18(16-24(23)31-29(32)38)27(33)30-19-9-11-21(12-10-19)37-20-6-4-3-5-7-20/h3-17H,1-2H3,(H,30,33)(H,31,38) |
Clé InChI |
UPYHGHDSFYVORW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)
![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)



![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

